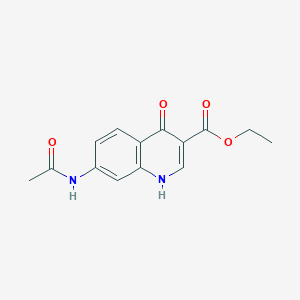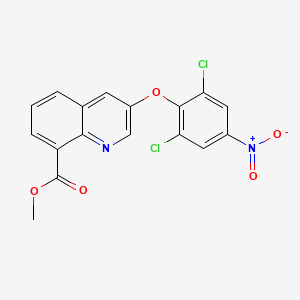
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a dichloro-nitrophenoxy group and a carboxylic acid methyl ester group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The phenoxy ring is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The chlorinated nitrophenoxy compound is coupled with a quinoline derivative under basic conditions to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Hydroxyl Derivatives: Oxidation can lead to the formation of hydroxyl derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitro substitution pattern but lacks the quinoline and ester groups.
Quinoline-8-carboxylic acid: Contains the quinoline core and carboxylic acid group but lacks the dichloro-nitrophenoxy substitution.
Methyl 2,6-dichloro-4-nitrophenyl ether: Similar phenoxy substitution but lacks the quinoline core.
Uniqueness
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is unique due to the combination of its quinoline core and dichloro-nitrophenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H10Cl2N2O5 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC名 |
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O5/c1-25-17(22)12-4-2-3-9-5-11(8-20-15(9)12)26-16-13(18)6-10(21(23)24)7-14(16)19/h2-8H,1H3 |
InChIキー |
OODDBHYJTLZNDL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

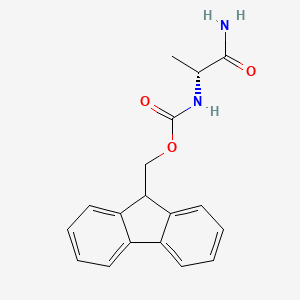
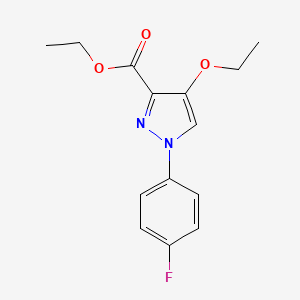
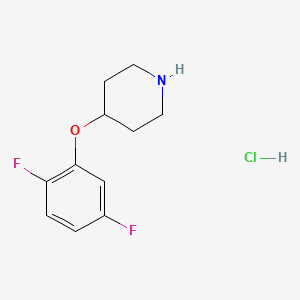
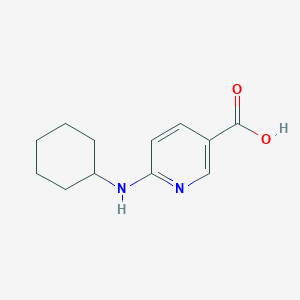
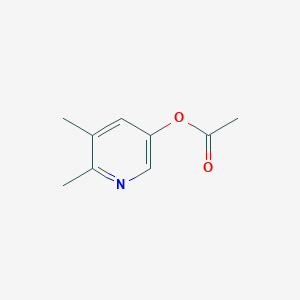
![3-[(3-Bromobenzylidene)amino]-2-fluorobenzoic acid methyl ester](/img/structure/B8550737.png)
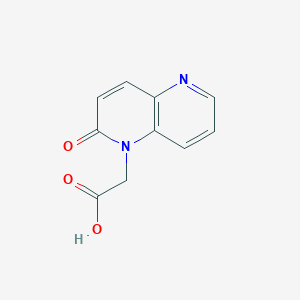
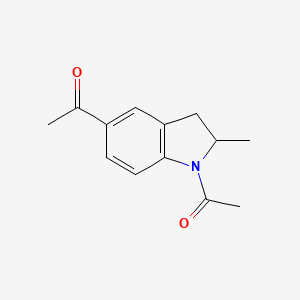
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B8550767.png)
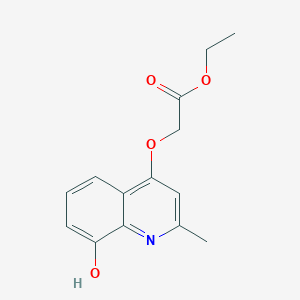

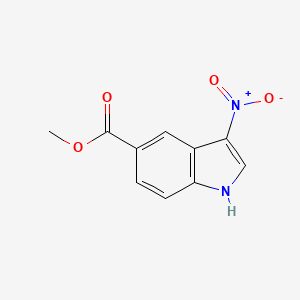
![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)
